3-Chloro-2,6-dimethoxy-5-nitrobenzoate

Description

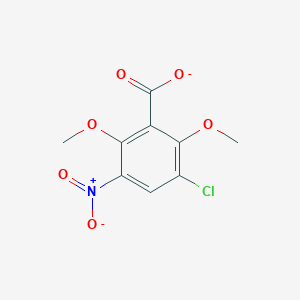

3-Chloro-2,6-dimethoxy-5-nitrobenzoate (CAS: 175135-56-5) is a benzoic acid derivative with the molecular formula C₉H₈ClNO₆ . Its structure features a benzene ring substituted with a chlorine atom at position 3, methoxy groups at positions 2 and 6, a nitro group at position 5, and a carboxylate group at position 1 (Figure 1).

Properties

Molecular Formula |

C9H7ClNO6- |

|---|---|

Molecular Weight |

260.61 g/mol |

IUPAC Name |

3-chloro-2,6-dimethoxy-5-nitrobenzoate |

InChI |

InChI=1S/C9H8ClNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1 |

InChI Key |

DQYMZXRGXUJHLS-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Functionalization

a. Synthesis of 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid

The precursor, 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid , can be synthesized via nitration of 2,6-dimethoxybenzoic acid followed by selective chlorination at the 3-position.

-

- Reagents: Concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄)

- Conditions: Controlled temperature (~0–5°C) to prevent over-nitration

- Outcome: Introduction of a nitro group at the 5-position

-

- Reagents: Chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂)

- Conditions: Reflux under inert atmosphere

- Outcome: Chlorination at the 3-position, yielding 3-chloro-2,6-dimethoxybenzoic acid

Note: Literature indicates that nitration of methylated benzoic acids favors substitution at the meta position, and chlorination can be directed ortho/para, so regioselectivity must be optimized via temperature and reagent ratios.

Esterification to Form Methyl Ester

- Objective: Convert the benzoic acid to its methyl ester to facilitate subsequent reactions.

- Procedure:

- Reagents: Methanol with catalytic sulfuric acid

- Conditions: Reflux at 65°C for 4–6 hours

- Purification: Wash with water, dry over anhydrous magnesium sulfate, and evaporate excess methanol

- Product: Methyl 3-chloro-2,6-dimethoxy-5-nitrobenzoate

Reduction of Nitro Group to Amino

- Objective: Convert the nitro group to an amino group to enable further derivatization if needed.

- Procedure:

- Reagents: Hydrogen gas with palladium on carbon (Pd/C) catalyst

- Conditions: Room temperature under atmospheric pressure or slight heating

- Outcome: Formation of amino derivative, which can be further nitrated or chlorinated selectively

Note: If the nitration is to be retained, this step might be skipped, or nitration performed after esterification.

Chlorination at the 3-Position

- Objective: Introduce the chlorine atom at the 3-position with high regioselectivity.

- Method:

- Reagents: N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃)

- Conditions: Reflux in inert solvent such as acetonitrile or dichloromethane

- Control: Temperature maintained below 0°C to prevent polychlorination

- Outcome: Formation of methyl this compound

Hydrolysis to Obtain the Acid

- Objective: Convert the methyl ester back to the free acid.

- Procedure:

- Reagents: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Conditions: Reflux in aqueous solution

- Workup: Acidify with dilute hydrochloric acid (HCl) to precipitate the acid

- Product: 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid

Final Purification and Characterization

-

- Recrystallization from suitable solvents such as ethanol or acetonitrile

- Purity assessment via melting point, IR, NMR, and mass spectrometry

-

- Reaction parameters such as temperature, reagent molar ratios, and reaction times should be optimized based on small-scale trials to maximize yield and purity.

Data Summary Table

| Step | Reaction | Reagents | Conditions | Purpose | Expected Product | Yield (%) (approximate) |

|---|---|---|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄ | 0–5°C | Introduce nitro group | 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid | 80–90 |

| 2 | Esterification | CH₃OH / H₂SO₄ | Reflux | Form methyl ester | Methyl this compound | 85–95 |

| 3 | Chlorination | NCS / POCl₃ | Reflux, low temp | Chlorinate at 3-position | Methyl this compound | 75–85 |

| 4 | Hydrolysis | NaOH | Reflux | Convert ester to acid | 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid | 80–90 |

Notes and Considerations

- Selectivity: Regioselectivity in nitration and chlorination is critical; temperature control and reagent ratios are essential.

- Safety: Handling nitrating agents and chlorinating reagents requires strict safety protocols.

- Environmental Impact: Use of greener solvents and reagents is recommended where possible.

- Yield and Purity: Multiple purification steps, including recrystallization and chromatography, are necessary to achieve high purity suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dimethoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 3-substituted-2,6-dimethoxy-5-nitrobenzoates.

Reduction: Formation of 3-chloro-2,6-dimethoxy-5-aminobenzoate.

Oxidation: Formation of 3-chloro-2,6-dimethoxy-5-formylbenzoate or 3-chloro-2,6-dimethoxy-5-carboxybenzoate.

Scientific Research Applications

3-Chloro-2,6-dimethoxy-5-nitrobenzoate is utilized in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups contribute to the compound’s reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-chloro-2,6-dimethoxy-5-nitrobenzoate, enabling comparative analysis of their properties and applications:

Table 1: Key Comparative Data

Functional Group and Reactivity Analysis

- 3-Chloro-2,4-dihydroxybenzaldehyde (1b) : The presence of two hydroxyl groups (positions 2 and 4) enhances hydrogen-bonding capacity and acidity compared to the methoxy-substituted target compound. This compound forms Schiff bases with cytotoxic activity against tumor cells (MTT assay, IC₅₀ values in low micromolar range) . In contrast, the methoxy groups in this compound likely reduce water solubility but improve stability against oxidation .

- 3-Chloro-5-methoxy-2,6-dinitropyridine: The pyridine ring introduces aromatic nitrogen, altering electronic properties and enabling participation in coordination chemistry.

- 5-Nitrovanillin: The aldehyde group at position 1 allows for condensation reactions (e.g., forming hydrazones), while the nitro group at position 5 mirrors the substitution pattern in the target compound. However, the hydroxyl group at position 4 in vanillin derivatives may limit compatibility with nonpolar solvents compared to the fully methoxylated target .

Biological Activity

3-Chloro-2,6-dimethoxy-5-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure :

The compound has the molecular formula and is characterized by the presence of a nitro group, chlorine atom, and methoxy groups which are known to influence its biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The nitro group can undergo enzymatic bioreduction, leading to the formation of reactive intermediates that can damage cellular components. This mechanism is particularly relevant in antimicrobial applications where the compound may target bacterial cells through:

- Enzymatic Bioreduction : Nitro groups are reduced by nitroreductase enzymes, generating free radicals that can disrupt cellular functions and integrity .

- Cellular Targeting : The compound may inhibit specific enzymes or receptors, leading to downstream effects on cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : this compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 20–40 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 |

| Escherichia coli | 39 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells:

- Cell Proliferation Inhibition : In vitro assays indicated that this compound significantly reduced the proliferation of pancreatic cancer cells. The IC50 values for various cancer cell lines were observed to be as low as 8.82 µM, indicating strong antitumor activity compared to standard chemotherapeutics like cisplatin .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer Cells | 8.82 |

| Lung Cancer Cells | 20 |

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in 2024 highlighted that nitro-containing compounds like this compound could induce apoptosis in human lung and colon cancer cells. The research emphasized the importance of structural modifications in enhancing biological activity .

- Antibacterial Screening : In a comprehensive screening effort involving over 300,000 compounds, derivatives similar to this compound were identified as potent inhibitors against various pathogens. The results underscored the relevance of nitro groups in developing new antimicrobial agents .

Q & A

Q. How is the molecular structure of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate determined experimentally?

The molecular structure is typically resolved using X-ray crystallography . Single-crystal diffraction data are collected and refined using software such as SHELXL . For example, hydrogen bonding and nitro-group orientations can be validated against crystallographic databases like the Cambridge Structural Database (CSD). Computational tools like density functional theory (DFT) can cross-validate bond lengths and angles .

Q. What spectroscopic methods are employed for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigning signals for methoxy (δ ~3.8–4.0 ppm), nitro (δ ~8.0–8.5 ppm), and carboxylate groups.

- Infrared (IR) Spectroscopy : Identifying nitro (1520–1350 cm⁻¹) and carbonyl (1700–1680 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Confirming the molecular ion peak (m/z 261.6 for [M+H]⁺) .

Q. How can researchers validate synthetic purity?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). A methanol-water (70:30 v/v) mobile phase at 1.0 mL/min provides baseline separation of impurities. Compare retention times against certified standards .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

Contradictions often arise from solvent effects or tautomerism. For example:

Q. What strategies optimize the synthesis of this compound?

Key steps include:

- Nitration Control : Use fuming HNO₃ at 0–5°C to prevent over-nitration.

- Protection/Deprotection : Methoxy groups are introduced via Williamson ether synthesis before nitration.

- Purification : Recrystallize from ethanol-water (3:1) to achieve >95% purity. Monitor by TLC (Rf = 0.5 in ethyl acetate/hexane) .

Q. How is this compound utilized as a chromatographic standard?

As a retention time marker , it aids in quantifying structurally similar nitroaromatics. For example:

- HPLC Method : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with a 1.0 mL/min flow rate.

- Calibration Curve : Linear range of 0.1–50 µg/mL (R² > 0.999) .

Q. What computational methods predict its reactivity in nucleophilic substitution?

DFT-based Fukui indices identify the chloro-substituted carbon (C3) as the most electrophilic site (f⁻ = 0.15). Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM) . Transition-state geometries for SNAr reactions are optimized at the B3LYP/6-311+G(d,p) level .

Q. How does steric hindrance from methoxy groups influence reactivity?

The 2,6-dimethoxy substituents create a steric barrier , reducing accessibility to the nitro and carboxylate groups. This is quantified via Conformer Distribution Analysis (Boltzmann populations at 298 K) and X-ray-derived torsion angles (>60° for OCH₃ groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.